![molecular formula C18H26N6O2 B2599903 (E)-7-(but-2-en-1-yl)-1-isopentyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione CAS No. 941102-13-2](/img/structure/B2599903.png)
(E)-7-(but-2-en-1-yl)-1-isopentyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
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Description
(E)-7-(but-2-en-1-yl)-1-isopentyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a useful research compound. Its molecular formula is C18H26N6O2 and its molecular weight is 358.446. The purity is usually 95%.
BenchChem offers high-quality (E)-7-(but-2-en-1-yl)-1-isopentyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-7-(but-2-en-1-yl)-1-isopentyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- 4-Hydroxy-3-methylbut-2-en-1-yl diphosphate synthase (HDBKENZYMES, EC number 1.17.4.3) plays a crucial role in the nonmevalonate pathway for terpenoid biosynthesis . This pathway is essential for the production of isoprenoids, which serve as precursors for various natural products, including vitamins, hormones, and pigments. The compound you mentioned likely interacts with this enzyme, impacting terpenoid synthesis.
- Novel energetic materials are of interest for applications in propellants, explosives, and pyrotechnics. While I couldn’t find direct studies on your compound, related nitrogen-rich derivatives have been investigated . Further exploration could reveal its potential as an energetic material.
- The compound’s unique structure, with its triazino-purine core, could serve as a ligand in coordination complexes. Spectroelectrochemical studies of similar ligands have provided insights into their redox properties and potential applications in catalysis or molecular electronics .
Terpenoid Biosynthesis
Energetic Materials
Coordination Chemistry
properties
IUPAC Name |
7-[(E)-but-2-enyl]-3,9-dimethyl-1-(3-methylbutyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O2/c1-6-7-9-22-16(25)14-15(21(5)18(22)26)19-17-23(14)11-13(4)20-24(17)10-8-12(2)3/h6-7,12H,8-11H2,1-5H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATAWAGNHDJJLOE-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C(=O)C2=C(N=C3N2CC(=NN3CCC(C)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1C(=O)C2=C(N=C3N2CC(=NN3CCC(C)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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